molecular formula C25H25ClN2O7 B1682969 Tetramethylrhodamine methyl ester perchlorate CAS No. 115532-50-8

Tetramethylrhodamine methyl ester perchlorate

Cat. No.: B1682969
CAS No.: 115532-50-8
M. Wt: 500.9 g/mol
InChI Key: PFYWPQMAWCYNGW-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Tetramethylrhodamine methyl ester perchlorate (TMRM) is a cell-permeant dye that primarily targets mitochondria . Mitochondria are essential organelles in cells responsible for producing energy through the process of oxidative phosphorylation .

Mode of Action

TMRM operates by accumulating in active mitochondria with intact membrane potentials . The dye is cationic, allowing it to pass through the cell membrane and accumulate in the mitochondria due to the negative membrane potential inside these organelles . If the cells are healthy and have functioning mitochondria, the signal is bright . Upon loss of the mitochondrial membrane potential, tmrm accumulation ceases, and the signal dims or disappears .

Biochemical Pathways

TMRM is involved in the pathway of mitochondrial function assessment. It is used to monitor the mitochondrial membrane potential, which is an indicator of mitochondrial health . Changes in the mitochondrial membrane potential can affect various biochemical pathways, including energy production, reactive oxygen species generation, and apoptosis .

Pharmacokinetics

It is known that tmrm is a cell-permeant dye, indicating that it can readily cross cell membranes to reach its target, the mitochondria . The dye’s accumulation in the mitochondria is dependent on the mitochondrial membrane potential .

Result of Action

The primary result of TMRM action is the generation of a fluorescent signal that corresponds to the health and functionality of mitochondria . A bright signal indicates healthy, functioning mitochondria with intact membrane potentials, while a dim or absent signal suggests loss of mitochondrial membrane potential, which could be indicative of cell stress or apoptosis .

Action Environment

The action of TMRM can be influenced by various environmental factors. For instance, the dye should be stored in a freezer and protected from light to maintain its stability . Furthermore, the concentration of TMRM used can be adjusted depending on the specific application and cell type . It’s also worth noting that the dye’s fluorescence can be detected using specific filter sets, suggesting that the detection environment (e.g., the type of microscopy used) can also influence the results .

Biochemical Analysis

Biochemical Properties

Tetramethylrhodamine methyl ester perchlorate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily due to its ability to accumulate in active mitochondria with intact membrane potentials . If the cells are healthy and have functioning mitochondria, the signal is bright. Upon loss of the mitochondrial membrane potential, TMRM accumulation ceases, and the signal dims or disappears .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used to study the effects of high glucose in inducing mitochondrial morphology and metabolic changes .

Molecular Mechanism

The mechanism of action of this compound is quite complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The dye accumulates in active mitochondria, which allows it to interact with various biomolecules within the mitochondria .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the mitochondrial membrane potential pathway . It interacts with various enzymes or cofactors within this pathway. Specific effects on metabolic flux or metabolite levels are not mentioned in the available resources.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can permeate the cell membrane and accumulate in active mitochondria with intact membrane potentials .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria . Any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not mentioned in the available resources.

Preparation Methods

The synthesis of Tetramethylrhodamine methyl ester perchlorate involves the esterification of tetramethylrhodamine with methanol in the presence of perchloric acid. The reaction typically requires anhydrous conditions and is carried out under reflux . Industrial production methods often involve large-scale esterification processes with stringent control over reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Tetramethylrhodamine methyl ester perchlorate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Tetramethylrhodamine methyl ester perchlorate is often compared with other rhodamine dyes, such as Tetramethylrhodamine ethyl ester perchlorate (TMRE). Both compounds are used for similar applications, but this compound is preferred for its higher specificity and lower toxicity . Other similar compounds include:

These compounds share similar properties but differ in their specific applications and fluorescence characteristics.

Properties

IUPAC Name

[6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N2O3.ClHO4/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5;2-1(3,4)5/h6-15H,1-5H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYWPQMAWCYNGW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471905
Record name TMRM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115532-50-8
Record name TMRM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylrhodamine Methyl Ester Perchlorate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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